5-Amino-3-(butoxymethyl)pentanoic acid

Description

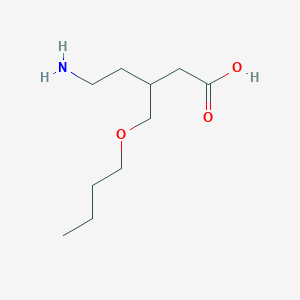

5-Amino-3-(butoxymethyl)pentanoic acid is a synthetic pentanoic acid derivative featuring an amino group at the 5th carbon and a butoxymethyl substituent at the 3rd position. The butoxymethyl group introduces an ether-linked butyl chain, which may enhance lipophilicity compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula |

C10H21NO3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

5-amino-3-(butoxymethyl)pentanoic acid |

InChI |

InChI=1S/C10H21NO3/c1-2-3-6-14-8-9(4-5-11)7-10(12)13/h9H,2-8,11H2,1H3,(H,12,13) |

InChI Key |

LCPQYJJVKFZVKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(CCN)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(butoxymethyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopentanoic acid with butoxymethyl chloride under basic conditions. The reaction typically proceeds as follows:

- Dissolve 5-aminopentanoic acid in a suitable solvent such as dichloromethane.

- Add a base such as triethylamine to the solution.

- Slowly add butoxymethyl chloride to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture for several hours until the reaction is complete.

- Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(butoxymethyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-nitro-3-(butoxymethyl)pentanoic acid.

Reduction: Formation of 5-amino-3-(butoxymethyl)pentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(butoxymethyl)pentanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-(butoxymethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the butoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pentanoic acid derivatives are highly sensitive to substituent type, position, and stereochemistry. Key analogues include:

Table 1: Structural and Pharmacological Comparison of Selected Pentanoic Acid Derivatives

Key Observations:

- Aryl vs. Alkoxy Substituents : Aryl groups (e.g., 4-chlorophenyl) are critical for GABAB receptor interaction. Compound 11 (R-enantiomer) retains partial activity, while alkoxy-substituted analogues (e.g., 3-methoxyphenyl) lack reported receptor binding data .

- Chirality : Enantiomeric purity (e.g., 99.8% for Compound 11) significantly impacts potency. The S-enantiomer (Compound 12) is pharmacologically distinct .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogues

- Volatility: Linear alkyl chains (e.g., pentanoic acid) exhibit higher vapor concentrations than branched or aromatic analogues. Butoxymethyl’s ether linkage may reduce volatility compared to methyl esters .

- Thermal Stability : Hydrochloride salts (e.g., Compound 1g) show stability up to 180°C, suggesting similar trends for butoxymethyl derivatives .

Pharmacological and Functional Differences

- Mechanistic Divergence: Compound 11 inhibits ileum contractions by 94% but acts independently of GABAB antagonism, unlike baclofen . This suggests alternative pathways for alkoxy/alkyl-substituted pentanoic acids.

Biological Activity

5-Amino-3-(butoxymethyl)pentanoic acid is an organic compound notable for its amino group and butoxymethyl side chain attached to a pentanoic acid backbone. With a molecular formula of C_{11}H_{21}N_{1}O_{2} and a molecular weight of approximately 201.29 g/mol, this compound presents unique properties that may be exploited in various biological applications, including pharmaceuticals and biochemistry.

Chemical Structure and Properties

The structural uniqueness of this compound allows it to function as a versatile building block in organic synthesis. Its straight-chain structure is typical of amino acids, with the butoxymethyl group contributing to its distinct physical and chemical properties. This compound shares similarities with other amino acids, which can affect its biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-3-(ethoxymethyl)pentanoic acid | C_{11}H_{23}N_{1}O_{2} | Ethoxy group instead of butoxy |

| L-Isoleucine | C_{6}H_{13}N_{1}O_{2} | Naturally occurring amino acid |

| Valeric Acid | C_{5}H_{10}O_{2} | Straight-chain carboxylic acid |

Biological Activity

Research into the biological activity of this compound is limited, but several studies suggest potential applications in various therapeutic areas:

1. Antimicrobial Activity

Preliminary investigations indicate that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain derivatives of amino acids can inhibit the growth of various pathogens, suggesting that this compound may possess similar activities. The exact mechanisms remain to be elucidated, but it may involve interference with bacterial cell wall synthesis or metabolic pathways.

2. Anti-inflammatory Effects

Compounds derived from amino acids have been studied for their anti-inflammatory effects. Research indicates that modifications to the amino acid backbone can enhance the inhibition of pro-inflammatory cytokines. While specific studies on this compound are lacking, its structural analogs have demonstrated promising results in reducing inflammation markers in vitro.

3. Neuroprotective Potential

Amino acids are crucial in neurotransmitter synthesis and modulation. Some studies suggest that compounds similar to this compound may influence neurotransmitter systems, potentially offering neuroprotective benefits. This could be particularly relevant in conditions such as neurodegenerative diseases where amino acid metabolism is disrupted.

Case Studies

While direct case studies on this compound are scarce, related compounds have been extensively studied:

- Study on Derivatives of Amino Acids : A series of α-glutamic acid derivatives were synthesized and evaluated for their ability to inhibit enzymes associated with inflammatory pathways (ADAMTS-4 and ADAMTS-5). These compounds showed dose-dependent inhibition, highlighting the potential for similar activities in structurally related compounds like this compound .

- Antimicrobial Screening : Research on isolated compounds from various plant species revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The bioactivity was assessed using minimum inhibitory concentration (MIC) assays, suggesting that modifications to the amino structure could enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.